molecular formula C12H24 B14581050 1,1,5-Trimethylcyclononane CAS No. 61244-37-9

1,1,5-Trimethylcyclononane

Cat. No.: B14581050
CAS No.: 61244-37-9
M. Wt: 168.32 g/mol
InChI Key: ZBCDPJWIVVRIKR-UHFFFAOYSA-N
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Description

1,1,5-Trimethylcyclononane is an organic compound with the molecular formula C12H24 . It is a cycloalkane, specifically a nine-membered ring with three methyl groups attached at the 1st and 5th positions. This compound is part of a larger family of cycloalkanes, which are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,5-Trimethylcyclononane typically involves cyclization reactions where linear precursors are converted into cyclic structures. One common method is the intramolecular alkylation of a suitable linear precursor under acidic or basic conditions. The reaction conditions often require a catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve high-pressure catalytic hydrogenation of linear alkenes or alkynes. This method ensures high yield and purity of the final product. The use of rhodium or platinum catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1,1,5-Trimethylcyclononane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated cycloalkane.

    Substitution: Halogenated cycloalkanes.

Scientific Research Applications

1,1,5-Trimethylcyclononane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,5-Trimethylcyclononane exerts its effects largely depends on its chemical structure. As a hydrophobic molecule, it can interact with lipid bilayers in biological membranes, potentially altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and transport .

Comparison with Similar Compounds

    Cyclononane (C9H18): A simpler cycloalkane with no methyl substitutions.

    1,1,3-Trimethylcyclohexane (C9H18): A six-membered ring with three methyl groups.

    1,1,4-Trimethylcycloheptane (C10H20): A seven-membered ring with three methyl groups.

Uniqueness: 1,1,5-Trimethylcyclononane is unique due to its nine-membered ring structure and the specific positioning of its methyl groups. This configuration imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to its smaller or larger ring counterparts .

Properties

CAS No.

61244-37-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1,1,5-trimethylcyclononane

InChI

InChI=1S/C12H24/c1-11-7-4-5-9-12(2,3)10-6-8-11/h11H,4-10H2,1-3H3

InChI Key

ZBCDPJWIVVRIKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(CCC1)(C)C

Origin of Product

United States

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